N-Tritylglycine
Overview
Description
N-Tritylglycine is an N-protected glycine used for the preparation of peptides . It has a linear formula of C23H23NO2 .
Synthesis Analysis
N-Tritylglycine is prepared from trityl chloride, bromide, or tetrafluoroborate with ammonia or amines . The preparation usually involves reacting trityl alcohol with glycine under acidic conditions .Molecular Structure Analysis
The molecular formula of N-Tritylglycine is C21H19NO2 . The molecular weight is 317.38 .Chemical Reactions Analysis
N-Tritylglycine is used in solution phase peptide synthesis . It is an N-protected glycine, meaning it is used in the preparation of peptides .Physical And Chemical Properties Analysis
N-Tritylglycine is a white crystalline or powdery solid . It is soluble in some non-polar solvents, such as acetonitrile, dimethyl sulfoxide, and chloroform, but insoluble in water . It has a predicted density of 1.178±0.06 g/cm3, a melting point of 172-174°C, a predicted boiling point of 480.0±33.0 °C, and a flash point of 387.8°C .Scientific Research Applications
Tricine Buffer in Metallothionein Separation
- Application: N-Trice (hydroxymethyl)methylglycine, closely related to N-Tritylglycine, has been used as a running buffer for separating metallothionein (MT) isoforms. This process is vital in biochemical studies involving metal-binding proteins.
- Significance: The study highlighted the importance of buffer pH and temperature in the separation process, providing insights into optimizing conditions for effective MT isoform separation (Virtanen & Bordin, 1999).
Structural and Base Strength Analysis of Tritylamines
- Application: N-Tritylglycine has been analyzed for its crystal structure and base strength, offering insights into its potential chemical reactivity and interaction with other compounds.
- Significance: This research provides foundational knowledge for further exploration of N-Tritylglycine in various chemical and pharmaceutical applications (Canle et al., 2000).
Noopept Research
- Application: Although not directly involving N-Tritylglycine, research on Noopept (n-phenylacetyl-l-prolylglycine ethyl ester) explores neuroprotective effects, which might be relevant to similar compounds like N-Tritylglycine.
- Significance: This study enhances our understanding of neuroprotection and could inform research on related compounds (Burlaka et al., 2021).
Protein Synthesis Studies
- Application: Research using N-15 Glycine, a related compound, in protein synthesis studies can provide context for the broader use of glycine derivatives in biological research.
- Significance: Understanding protein synthesis rates in different health conditions can lead to breakthroughs in medical and biochemical research (Crispell et al., 1956).
properties
IUPAC Name |
2-(tritylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290092 | |
Record name | N-Tritylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tritylglycine | |
CAS RN |
5893-05-0 | |
Record name | 5893-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Tritylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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